Vitexin argininate
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Overview
Description
Vitexin (arginine) is a bioactive compound found in various medicinal plants. It is a flavonoid glycoside, specifically an apigenin-8-C-glucoside, known for its diverse pharmacological properties. Vitexin (arginine) has been studied for its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitexin (arginine) can be synthesized through enzymatic glycosylation. Solvent-stable β-fructosidase is used to glycosylate vitexin in organic solvents, achieving high yields of vitexin glycosides. The reaction conditions typically involve 30–80% (v/v) ethyl acetate, with yields ranging from 90–99% .
Industrial Production Methods
Industrial production of vitexin (arginine) often involves the extraction from plant sources such as hawthorn, mung bean, and bamboo. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity vitexin (arginine) .
Chemical Reactions Analysis
Types of Reactions
Vitexin (arginine) undergoes various chemical reactions, including:
Oxidation: Vitexin can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert vitexin to its reduced forms.
Substitution: Glycosylation reactions, where sugar moieties are added to vitexin, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic glycosylation using glycosyltransferases and glycosidases.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Reduced forms of vitexin.
Substitution: Vitexin glycosides, such as β-D-fructofuranosyl-(2→6)-vitexin.
Scientific Research Applications
Vitexin (arginine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods due to its bioactive properties
Mechanism of Action
Vitexin (arginine) exerts its effects through various molecular targets and pathways. It has been found to target the Vitamin D receptor (VDR), facilitating its translocation into the cell nucleus to exert transcriptional activity. Vitexin also promotes the polarization of macrophages towards the M1 phenotype, which is dependent on VDR. Additionally, it regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR, playing a critical role in macrophage polarization and mitigating the progression from chronic colitis to colorectal cancer .
Comparison with Similar Compounds
Similar Compounds
Isoorientin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Chlorogenic acid: Known for its antioxidant activity and found in various plants.
Agnuside: A compound with estrogenic-like activity, used in hormone replacement therapy.
Uniqueness of Vitexin (arginine)
Vitexin (arginine) is unique due to its specific glycosylation pattern and its ability to target the Vitamin D receptor, which distinguishes it from other similar compounds. Its diverse pharmacological properties and potential therapeutic applications make it a valuable compound for further research and development .
Biological Activity
Vitexin argininate, a compound derived from vitexin, is recognized for its diverse biological activities, particularly in the realms of antioxidation, neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities associated with this compound.
Overview of Vitexin
Vitexin is an apigenin flavone glycoside predominantly found in various edible and medicinal plants. It has been extensively studied for its pharmacological properties, which include:
- Antioxidant activity : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
- Neuroprotective effects : Protecting neuronal cells against damage from various insults.
- Anti-inflammatory properties : Modulating inflammatory pathways to reduce tissue damage.
- Anti-cancer effects : Inhibiting tumor growth through multiple mechanisms.
This compound exhibits its biological activity through several mechanisms:
-
Antioxidant Mechanism :
- Vitexin has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. These enzymes play a crucial role in mitigating oxidative stress by neutralizing free radicals .
- A study demonstrated that vitexin pretreatment significantly reduced lipid peroxidation and ROS levels in human umbilical vein endothelial cells (HUVECs) exposed to oxidative stress .
-
Neuroprotective Effects :
- This compound protects against neurotoxicity induced by glutamate and amyloid-beta (Aβ) peptides. It activates the Nrf2/HO-1 signaling pathway, which is vital for cellular defense against oxidative damage .
- In animal models, vitexin improved memory retrieval and reduced cognitive impairment associated with scopolamine-induced memory deficits .
- Anti-inflammatory Activity :
- Anti-cancer Properties :
Pharmacokinetics and Bioavailability
Despite its promising biological activities, vitexin's clinical application is limited by its poor bioavailability due to rapid metabolism and clearance. Studies indicate that:
- Vitexin undergoes extensive first-pass metabolism, leading to low systemic concentrations when administered orally .
- Strategies such as using liposomal formulations or nanoparticles have been proposed to enhance its bioavailability .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound in different contexts:
Study | Findings | Biological Activity |
---|---|---|
Malar et al. (2018) | Vitexin protected neuro-2a cells from glutamate toxicity | Antioxidant, Neuroprotective |
Abbasi et al. (2013) | Improved memory retrieval in scopolamine-treated rats | Neuroprotective |
Chen et al. (2020) | Reduced inflammation in PC12 cells treated with isoflurane | Anti-inflammatory |
Xue et al. (2020) | Demonstrated anti-cancer effects across multiple cancer types | Anti-cancer |
Properties
Molecular Formula |
C27H34N4O12 |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1 |
InChI Key |
UYXWSGOMVDZQBF-ZKSSNEHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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